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Abstract
AM4299B is a novel, naturally derived thiol protease inhibitor. This document provides a

comprehensive technical overview of its chemical structure, known properties, and the

experimental methodologies relevant to its characterization. AM4299B's classification as a

peptide-based irreversible inhibitor suggests its potential as a tool compound for studying the

role of thiol proteases in various pathological processes. This guide is intended for researchers,

scientists, and professionals in the field of drug development.

Core Chemical Identity
AM4299B is a peptide-based natural product identified as a potent inhibitor of thiol proteases.

It was first described in 1994 as a metabolite isolated from the fungus Chromelosporium

fulvum.[1]

Chemical Structure
The definitive chemical structure of AM4299B is provided by its IUPAC name and can be

represented by various chemical notations.

IUPAC Name: 3-(((S)-1-(((S)-5-amino-5-carboxypentyl)amino)-4-methyl-1-oxopentan-2-

yl)carbamoyl)oxirane-2-carboxylic acid hydrate[2]

CAS Number: 160825-49-0[2]
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SMILES Code: N--INVALID-LINK--C)NC(C1OC1C(O)=O)=O)=O">C@@HC(O)=O.[H]O[H][2]

Physicochemical Properties
The fundamental physicochemical properties of AM4299B are summarized in the table below.

These properties are essential for understanding its solubility, stability, and formulation

potential.

Property Value Source

Molecular Formula C₁₆H₂₉N₃O₈ [2]

Molecular Weight 391.42 g/mol [2]

Appearance Solid powder [2]

Solubility Soluble in DMSO [2]

Storage Conditions

Short term (days-weeks) at 0-

4°C; Long term (months-years)

at -20°C. Store in a dry, dark

environment.

[2]

Mechanism of Action and Biological Activity
AM4299B is classified as a thiol protease inhibitor.[2] Thiol proteases, also known as cysteine

proteases, are a class of enzymes that utilize a cysteine residue's thiol group for the catalytic

cleavage of peptide bonds. These enzymes are implicated in a wide range of physiological and

pathological processes, including immune response, protein turnover, and infectious diseases.

The chemical structure of AM4299B, featuring an epoxysuccinyl moiety, is characteristic of

irreversible inhibitors of this enzyme class. The epoxide ring is a highly strained electrophile

that can be attacked by the nucleophilic thiol group of the active site cysteine residue. This

results in the formation of a stable covalent thioether bond, leading to the irreversible

inactivation of the enzyme.
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Caption: Classification and proposed mechanism of action for AM4299B.

Quantitative Biological Data
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Specific inhibitory constants (e.g., IC₅₀, Kᵢ) for AM4299B against various thiol proteases are not

available in the publicly accessible literature. The original 1994 publication by Morishita et al. is

not widely available, and subsequent studies citing this specific data could not be located. The

table below is provided as a template for researchers to populate as data becomes available

through experimentation.

Target
Enzyme

Assay Type IC₅₀ (nM) Kᵢ (nM) Conditions Reference

Papain Template Data N/A Data N/A
e.g., pH 6.0,

25°C
N/A

Cathepsin B Template Data N/A Data N/A
e.g., pH 5.0,

37°C
N/A

Cathepsin L Template Data N/A Data N/A
e.g., pH 5.5,

37°C
N/A

Experimental Protocols
The following section details a representative experimental protocol for determining the

inhibitory activity of a compound like AM4299B against a model thiol protease, such as papain.

This protocol is based on established methods for characterizing similar inhibitors, such as E-

64.[3][4]

Determination of IC₅₀ for a Thiol Protease Inhibitor
Objective: To determine the concentration of AM4299B required to inhibit 50% of the activity of

a target thiol protease using a fluorometric assay.

Materials:

Purified thiol protease (e.g., Papain)

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

AM4299B stock solution (e.g., 10 mM in DMSO)
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Assay Buffer: 0.1 M Sodium Phosphate, pH 6.0, containing 2 mM DTT and 1 mM EDTA.

96-well black, flat-bottom microplates

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

Reagent Preparation:

Prepare serial dilutions of the AM4299B stock solution in Assay Buffer to achieve final

concentrations spanning a relevant range (e.g., 1 nM to 100 µM).

Dilute the purified enzyme in Assay Buffer to a working concentration (e.g., 2x final

concentration).

Dilute the fluorogenic substrate in Assay Buffer to a working concentration (e.g., 4x final

concentration).

Assay Setup:

In a 96-well plate, add 50 µL of each AM4299B dilution to triplicate wells.

Include control wells:

100% Activity Control: 50 µL of Assay Buffer containing the same percentage of DMSO

as the inhibitor wells.

No Enzyme Control (Blank): 100 µL of Assay Buffer.

Add 50 µL of the diluted enzyme solution to all wells except the "Blank" wells.

Cover the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to

the enzyme.

Reaction Initiation and Measurement:

Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15576318?utm_src=pdf-body
https://www.benchchem.com/product/b15576318?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immediately place the plate in the microplate reader.

Measure the fluorescence kinetically every minute for 30-60 minutes at 37°C.

Data Analysis:

Calculate the initial reaction velocity (V) for each concentration by determining the slope of

the linear portion of the fluorescence vs. time curve.

Subtract the average velocity of the "Blank" wells from all other wells.

Calculate the percentage of inhibition for each AM4299B concentration relative to the

"100% Activity Control".

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a four-parameter logistic (dose-response) curve to determine the IC₅₀ value.
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Caption: Experimental workflow for IC₅₀ determination of a protease inhibitor.
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Conclusion
AM4299B represents a structurally defined natural product with a clear classification as an

irreversible thiol protease inhibitor. While specific quantitative data on its inhibitory potency is

limited in current literature, its structural motifs provide a strong basis for its mechanism of

action. The protocols and data structures provided in this guide offer a framework for the further

investigation and characterization of AM4299B, facilitating its potential use as a valuable tool in

drug discovery and chemical biology research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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